molecular formula C6H12N6 B071748 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine CAS No. 175204-77-0

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine

Cat. No.: B071748
CAS No.: 175204-77-0
M. Wt: 168.2 g/mol
InChI Key: AOORMFCIHHJPRP-UHFFFAOYSA-N
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Description

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The hydrazinyl and propan-2-yl groups attached to the triazine ring contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with hydrazine hydrate and isopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or propan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce different functional groups into the triazine ring.

Scientific Research Applications

Chemistry

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new materials and chemical processes.

Biology

The compound shows promise in biological applications:

  • Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes critical for cancer cell proliferation, such as DNA topoisomerase IIα and carbonic anhydrases .
  • Anticancer Activity : In vitro studies indicate cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) with significant IC50 values .

Medicine

Ongoing research is exploring its therapeutic potential:

  • Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens.
  • CNS Disorders : Its ability to bind to receptors relevant in central nervous system disorders suggests potential applications beyond oncology .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated potent cytotoxicity against multiple cancer cell lines with specific IC50 values indicating effectiveness .
Study BEnzyme InhibitionIdentified as an effective inhibitor of DNA topoisomerase IIα, impacting cancer cell survival mechanisms.
Study CAntimicrobial ActivityShowed promising results against bacterial strains in preliminary tests .

Mechanism of Action

The mechanism by which 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-6-methoxyquinoline: Another heterocyclic compound with potential therapeutic applications.

    4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity

Biological Activity

4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. This structure contributes to its reactivity and biological activity.

The biological activity of this compound stems from its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes involved in cancer progression and cellular metabolism. For instance, it exhibits inhibitory effects on DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines .
  • Receptor Binding : The compound's structure allows it to bind effectively to receptors relevant in central nervous system disorders and inflammation. This binding capability suggests a broader therapeutic application beyond oncology .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
DNA Topoisomerase IIαVarious Cancer Cells57.6
Carbonic AnhydrasehCA IX0.91
Breast Cancer (MCF-7)Cytotoxicity1.25
Cervical Cancer (HeLa)Cytotoxicity1.03

Notable Research Findings

In a study examining N2,6-substituted triazine derivatives, it was found that these compounds could significantly inhibit key enzymes related to cancer and inflammation. The research highlighted the versatility of the triazine scaffold in developing new therapeutic agents targeting specific pathways involved in tumor growth and metastasis .

Additionally, another study revealed that the hydrazinyl group in compounds like this compound can be oxidized to form reactive intermediates that may enhance their biological activity through increased binding affinity to target proteins .

Properties

IUPAC Name

4-hydrazinyl-6-propan-2-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c1-3(2)4-9-5(7)11-6(10-4)12-8/h3H,8H2,1-2H3,(H3,7,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOORMFCIHHJPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=N1)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381943
Record name 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-77-0
Record name 4-Hydrazinyl-6-(1-methylethyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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